

2-Phenylpropyl acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylpropyl acetate*

Cat. No.: *B078525*

[Get Quote](#)

2-Phenylpropyl Acetate: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropyl acetate, also known as hydratropyl acetate, is an organic ester with established applications in the fragrance and flavor industries. This technical guide provides a consolidated overview of its chemical and physical properties, a generalized synthesis protocol, and a summary of its known biological interactions. While its primary use is in perfumery, this document aims to present the available scientific information for a technical audience, highlighting areas where further research may be warranted to explore its potential in broader biomedical and pharmaceutical contexts.

Chemical and Physical Properties

2-Phenylpropyl acetate is a colorless liquid characterized by a floral, sweet, and green aroma. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	10402-52-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2]
Molecular Weight	178.23 g/mol	[2]
Boiling Point	~270.46 °C (estimated)	[2]
Density	~1.0292 g/cm ³ (estimated)	[2]
Refractive Index	~1.5103 (estimated)	[2]

Synthesis of 2-Phenylpropyl Acetate

The synthesis of **2-phenylpropyl acetate** is typically achieved through the esterification of 2-phenyl-1-propanol (hydratropyl alcohol) with acetic acid. This reaction is generally catalyzed by a strong acid.

Generalized Experimental Protocol: Fischer-Speier Esterification

A common method for this synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

- 2-Phenyl-1-propanol
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine

- Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2-phenyl-1-propanol and a molar excess of glacial acetic acid.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with an organic solvent.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude **2-phenylpropyl acetate**.
- The crude product can be further purified by vacuum distillation.

Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-phenylpropyl acetate**.

Biological Activity and Metabolism

The available scientific literature on the biological activity of **2-phenylpropyl acetate** is limited, with most research focusing on its toxicological profile for fragrance applications. To date, there is a notable absence of studies investigating its potential pharmacological effects or its utility in drug development.

One study has reported on the metabolism of racemic hydratropic acetate. It was found that the microorganism *Bacillus subtilis* var. *niger* can asymmetrically hydrolyze the ester. This enzymatic hydrolysis preferentially targets one enantiomer, resulting in the formation of (-)-2-phenylpropanol and the enrichment of (+)-**2-phenylpropyl acetate**[2]. This suggests that esterases may play a role in the metabolism of this compound in biological systems.

The ester functional group is a common motif in prodrug design, often utilized to enhance the lipophilicity and membrane permeability of a parent drug. However, there is currently no evidence to suggest that **2-phenylpropyl acetate** has been investigated as a prodrug or possesses any intrinsic biological activity that would be of interest to drug development professionals.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of **2-phenylpropyl acetate** with any biological signaling pathways.

Conclusion and Future Directions

2-Phenylpropyl acetate is a well-characterized compound with established use in the fragrance industry. Its synthesis is straightforward, typically involving the acid-catalyzed esterification of 2-phenyl-1-propanol. While there is some information on its enzymatic hydrolysis, there is a significant gap in the understanding of its broader biological effects, including its pharmacological activity and potential interactions with cellular signaling pathways. For the drug development community, **2-phenylpropyl acetate** currently represents a molecule with uninvestigated potential. Future research could explore the biological activities of this and structurally related short-chain phenylalkyl esters to determine if they possess any properties that could be of therapeutic interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpropyl acetate CAS#: 10402-52-5 [amp.chemicalbook.com]
- 2. 2-Phenylpropyl acetate | 10402-52-5 [amp.chemicalbook.com]
- To cite this document: BenchChem. [2-Phenylpropyl acetate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078525#2-phenylpropyl-acetate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com